molecular formula C16H15N5O5S B14943730 methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate

methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B14943730
M. Wt: 389.4 g/mol
InChI Key: SXBLTCUCUIZNPG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and environmentally benign catalysts could also be explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate involves its interaction with biological targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrazole ring in methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate provides unique stability and bioisosteric properties compared to similar compounds with imidazole or triazole rings. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C16H15N5O5S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 4-methoxy-3-[[4-(tetrazol-1-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C16H15N5O5S/c1-25-15-8-3-11(16(22)26-2)9-14(15)18-27(23,24)13-6-4-12(5-7-13)21-10-17-19-20-21/h3-10,18H,1-2H3

InChI Key

SXBLTCUCUIZNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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